5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-30-19-9-5-17(6-10-19)16-25-23-21(15-24)26-22(31-23)18-7-11-20(12-8-18)32(28,29)27-13-3-2-4-14-27/h5-12,25H,2-4,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHFVOOCBDQOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the piperidin-1-ylsulfonyl group: This step involves the sulfonylation of the aromatic ring using a sulfonyl chloride derivative.
Attachment of the 4-methoxybenzylamino group: This is typically done through a nucleophilic substitution reaction where the amino group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmaceutical Research: The compound is investigated for its ability to interact with various biological targets, making it a candidate for drug development.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various applications.
Mechanism of Action
The mechanism of action of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The structural features of this compound can be compared to other heterocyclic derivatives in terms of electronic, steric, and biological properties. Below is a detailed analysis:
Structural Analogues with 1,3-Oxazole Cores
highlights 4-benzyl-1,3-oxazole derivatives incorporating sulfonamide fragments. Unlike the target compound, which has a piperidine-sulfonyl group, these analogs feature a 4-[(4-bromophenyl)sulfonyl]phenyl group. The bromine atom in the latter increases molecular weight and may enhance halogen bonding, whereas the piperidine-sulfonyl group in the target compound introduces conformational flexibility and basicity due to the piperidine nitrogen .
Table 1: Comparison of 1,3-Oxazole Derivatives
Piperidine/Piperazine-Containing Analogues
describes a compound with a piperidin-4-yloxy group linked to a methanone moiety. Sulfonamides are also more resistant to oxidative metabolism compared to ethers .
Table 2: Piperidine-Linked Compounds
Methoxyphenyl-Containing Analogues
and include compounds with 4-methoxyphenyl groups. The target compound’s [(4-methoxyphenyl)methyl]amino group adds a methylene spacer, increasing steric bulk compared to direct aryl-amino linkages (e.g., 4-methoxyphenylamine in ). This spacer may reduce rotational freedom but improve binding pocket accommodation .
Table 3: Methoxyphenyl Derivatives
Carbonitrile-Containing Analogues
lists pyrazole-3-carbonitrile pesticides (e.g., fipronil). While these share a carbonitrile group with the target compound, their pyrazole cores differ from 1,3-oxazoles in electronic properties. The carbonitrile in the target compound may stabilize the oxazole ring via resonance, whereas in pyrazoles, it contributes to insecticidal activity via radical trapping .
Biological Activity
5-{[(4-Methoxyphenyl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 1,3-Oxazole ring
- Substituents :
- A piperidine sulfonyl group
- A methoxyphenyl methylamino group
- A cyano group at position 4
This unique combination of functional groups contributes to its biological activity.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The inhibition is often quantified using IC50 values, which indicate the concentration required to reduce cell viability by 50%.
- Immunomodulatory Effects : Preliminary studies suggest that the compound may modulate immune responses. It has been observed to suppress the production of pro-inflammatory cytokines such as TNF-α in human blood cultures, indicating potential use in treating autoimmune disorders.
- Antiviral Activity : Some derivatives of oxazole compounds have demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). The mechanism may involve interference with viral replication processes.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Anticancer | A549 | 3.0 | Significant growth inhibition |
| Anticancer | MCF-7 | 5.5 | Induction of apoptosis observed |
| Immunomodulation | Human PBMCs | N/A | Suppression of TNF-α production |
| Antiviral | HSV-1 (A549) | 10.0 | Inhibition of viral replication |
Case Study 1: Anticancer Activity in A549 Cells
In a study evaluating the anticancer effects of this compound on A549 cells, researchers reported a significant reduction in cell viability at concentrations above 3 µM. Flow cytometry analysis indicated that treatment with the compound led to an increase in apoptotic cells, suggesting that it induces programmed cell death through intrinsic pathways.
Case Study 2: Immunomodulatory Effects
Another study focused on the immunomodulatory effects of the compound on peripheral blood mononuclear cells (PBMCs). The results showed that treatment with the compound resulted in a marked decrease in TNF-α levels upon stimulation with lipopolysaccharide (LPS), highlighting its potential as an immunosuppressive agent.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
Methodological Answer: Synthesis involves multi-step organic reactions, including:
- Oxazole ring formation via cyclization of precursor amines and carbonyl derivatives.
- Sulfonylation of the phenyl group using piperidine-1-sulfonyl chloride under anhydrous conditions .
- Aminoalkylation of the oxazole core with 4-methoxybenzylamine, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
Key Challenges: - Regioselectivity : Control reaction conditions (e.g., low temperatures) to avoid byproducts from competing pathways.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, sulfonyl group carbons at δ 110–120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₇H₂₄N₄O₃S) via exact mass matching .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What analytical techniques are critical for assessing its stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature >200°C).
- UV-Vis Spectroscopy : Monitor degradation in solution (e.g., absorbance shifts at λ ~270 nm for oxazole rings) .
- Accelerated Stability Studies : Expose to humidity (40–75% RH) and elevated temperatures (40–60°C) for 4–8 weeks, followed by HPLC analysis .
Advanced Research Questions
Q. How can computational modeling elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) by aligning the sulfonyl-piperidine moiety in hydrophobic pockets .
- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds between the oxazole nitrogen and catalytic residues .
- QSAR Studies : Correlate substituent modifications (e.g., methoxy vs. fluoro groups) with activity trends using descriptors like logP and polar surface area .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to rule out protocol variability .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding to unrelated receptors .
- Metabolite Analysis : Incubate with liver microsomes to detect inactive/active metabolites that may skew results .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps, optimizing ligand ratios (e.g., 1:2 Pd:PCy₃) .
- Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .
- Flow Chemistry : Implement continuous flow reactors for sulfonylation steps to enhance heat transfer and reduce side reactions .
Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use 5–10% DMSO or PEG-400 in PBS, ensuring final solvent concentration ≤1% to avoid cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation .
- Prodrug Design : Synthesize phosphate esters at the carbonitrile group to enhance hydrophilicity .
Q. What are the best practices for elucidating degradation pathways?
Methodological Answer:
- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (hydrolysis), H₂O₂ (oxidation), and UV light (photolysis), followed by LC-MS to identify breakdown products .
- Isotope Labeling : Use -labeled oxazole carbons to trace degradation intermediates via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
